N-(2-ethylphenyl)-2-methylpropanamide
Description
Historical Context and Chemical Classification
N-(2-Ethylphenyl)-2-methylpropanamide belongs to the class of substituted propanamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine. Propanamide derivatives have garnered attention in organic synthesis and medicinal chemistry due to their versatility as intermediates in drug development. While the exact historical synthesis timeline of this specific compound remains undocumented in public databases, its structural analogs, such as N-ethylisobutyramide (CID 528630) and N-(2-hydroxyphenyl)-2-methylpropanamide (CID 836041), have been studied since the early 2000s. The compound’s classification as a secondary amide places it within a broader family of bioactive molecules, including anticonvulsants and kinase inhibitors.
Molecular Structure and IUPAC Nomenclature
The molecular formula of this compound is C₁₂H₁₇NO , with a molecular weight of 191.27 g/mol . Its IUPAC name is derived systematically:
- The parent chain is propanamide, a three-carbon chain with an amide group.
- A methyl group substitutes the second carbon of the propanamide backbone.
- The nitrogen atom of the amide is bonded to a 2-ethylphenyl group (a benzene ring with an ethyl substituent at the ortho position).
The structural formula is CC(C(=O)NC₁=CC=CC=C₁CC)C , as confirmed by PubChem entries for related analogs. The compound’s SMILES string, CCC1=CC=CC=C1NC(=O)C(C)C , encodes its branching and substitution pattern.
Structural Isomerism and Conformational Analysis
This compound exhibits positional isomerism due to the variable placement of substituents on the phenyl ring. For instance, 2-(3-ethylphenyl)-2-methylpropanamide (CID 142912177) represents a structural isomer where the ethyl group occupies the meta instead of the ortho position. Such positional changes alter steric and electronic interactions, potentially affecting reactivity and crystalline packing.
Conformational flexibility arises from:
- Rotation around the amide C–N bond , which adopts trans or cis configurations depending on hydrogen bonding and steric hindrance.
- Phenyl ring substituent orientation , where the ethyl group’s spatial arrangement influences intermolecular interactions. Computational studies of analogous compounds, such as N-(2-hydroxyphenyl)-2-methylpropanamide, suggest that intramolecular hydrogen bonding between the amide proton and adjacent substituents stabilizes specific conformers.
Relationship to Isobutyramide Family of Compounds
Isobutyramide (C₄H₉NO), a simple branched amide, serves as the foundational structure for this compound. The latter compound introduces two modifications:
- Methyl substitution at the α-carbon of the propanamide chain.
- N-ethylphenyl substitution , which enhances aromaticity and steric bulk.
These modifications significantly alter physicochemical properties. For example, the logP value increases from 0.45 (isobutyramide) to an estimated 3.2 for this compound, indicating higher lipophilicity. Such changes are critical in drug design, where lipophilicity influences membrane permeability and target binding.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C12H17NO/c1-4-10-7-5-6-8-11(10)13-12(14)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
JVFJPLVKFRDSMH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C(C)C |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Analogues of N-(2-Ethylphenyl)-2-methylpropanamide
Key Observations :
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Trends :
- Lipophilicity : Ethyl and aryl groups enhance lipophilicity, reducing aqueous solubility.
- Spectroscopy : Amide C=O stretches (~1650–1750 cm⁻¹ in IR) and aromatic proton signals (δ 7.0–8.0 ppm in ¹H NMR) are consistent across analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
